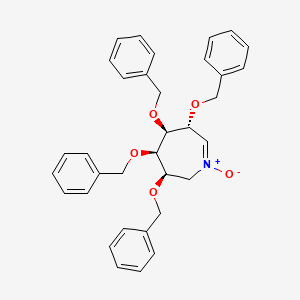
(3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide is a complex organic compound characterized by its unique azepine ring structure and multiple benzyloxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide typically involves multiple steps, starting from simpler precursors. One common approach includes the following steps:
-
Formation of the Azepine Ring: : The azepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino alcohol. This step often requires the use of a strong acid or base as a catalyst and may be conducted under reflux conditions to ensure complete cyclization.
-
Introduction of Benzyloxy Groups: : The benzyloxy groups are introduced through a series of nucleophilic substitution reactions. Benzyl alcohols or benzyl halides are commonly used as the benzyloxy group donors. These reactions typically require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process.
-
Oxidation to Form the 1-Oxide: : The final step involves the oxidation of the azepine nitrogen to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the azepine ring or the benzyloxy groups, potentially converting them into simpler alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce alcohols or amines.
科学的研究の応用
(3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science:
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic routes.
特性
分子式 |
C34H35NO5 |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
(3R,4R,5S,6R)-1-oxido-3,4,5,6-tetrakis(phenylmethoxy)-3,4,5,6-tetrahydro-2H-azepin-1-ium |
InChI |
InChI=1S/C34H35NO5/c36-35-21-31(37-23-27-13-5-1-6-14-27)33(39-25-29-17-9-3-10-18-29)34(40-26-30-19-11-4-12-20-30)32(22-35)38-24-28-15-7-2-8-16-28/h1-21,31-34H,22-26H2/t31-,32-,33+,34-/m1/s1 |
InChIキー |
KOSMBCSXJQTMNF-YVEASBDZSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H]([C@@H](C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
正規SMILES |
C1C(C(C(C(C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


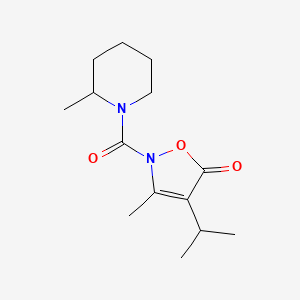
![4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine](/img/structure/B12855073.png)
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855084.png)
![zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)
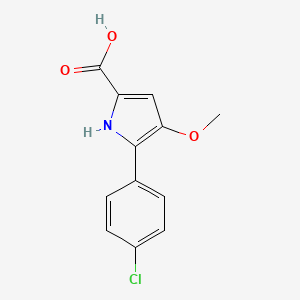

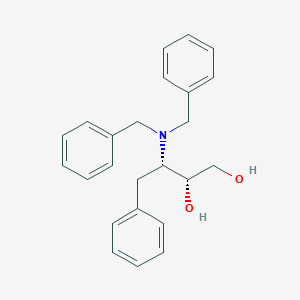
![(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)
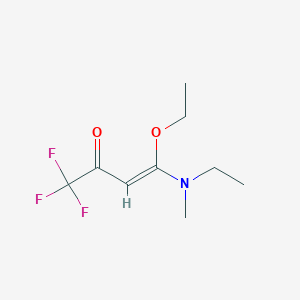
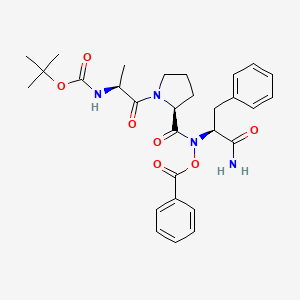
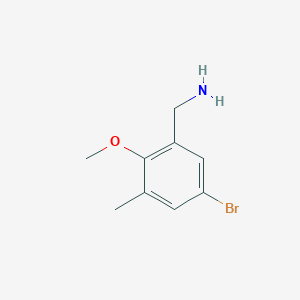
![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
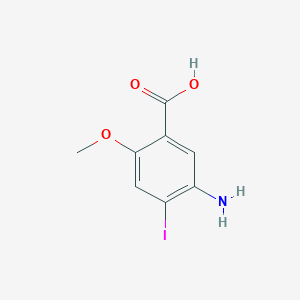
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
